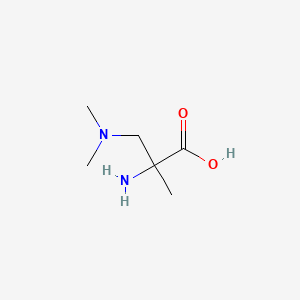

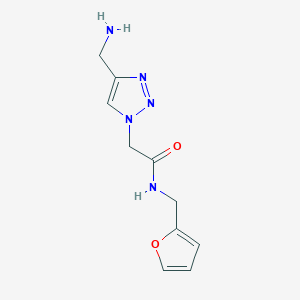

![molecular formula C8H15N5O B1464945 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide CAS No. 1249994-21-5](/img/structure/B1464945.png)

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of N-substituted-1,2,3-triazole framework has been reported . The reaction conditions were improved by adopting a mixed solvent of acetonitrile and ethanol to broaden the range of reaction substrates .Molecular Structure Analysis

Triazole, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities .Chemical Reactions Analysis

Triazole compounds have been synthesized from various nitrogen sources in the past 20 years . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Medicinal Chemistry Applications

Triazole derivatives have been pivotal in drug discovery due to their broad spectrum of biological activities. They are explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The structural versatility of triazoles allows for the synthesis of new drugs with significant therapeutic potential. Recent patents emphasize the development of novel triazoles with varied biological activities, highlighting the continuous interest in these compounds for pharmaceutical applications (Ferreira et al., 2013).

Agricultural Applications

Triazole derivatives, specifically 3- and 4-amino-1,2,4-triazoles, are extensively used in agriculture for producing plant protection products. These compounds form the basis for the mass production of various insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers. Their application in agriculture underscores their importance in enhancing crop protection and productivity (Nazarov V.N. et al., 2021).

Material Science Applications

In material science, triazole derivatives are recognized for their role in producing heat-resistant polymers and products with fluorescent properties. These compounds are used in applied sciences, biotechnology, energy, and chemistry, demonstrating their versatility beyond biological applications. Their incorporation into materials contributes to the development of innovative solutions addressing the needs of various industrial sectors (Nazarov V.N. et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(aminomethyl)triazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-6(2)10-8(14)5-13-4-7(3-9)11-12-13/h4,6H,3,5,9H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMWHOWOPZQSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=C(N=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1464865.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1464866.png)

![Methyl 2-[(2-aminophenyl)(methyl)amino]acetate](/img/structure/B1464869.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)

![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)

![N-[(1-ethylpiperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1464877.png)

![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)

![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464884.png)